![molecular formula C17H21N3O3S B064313 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 162279-51-8](/img/structure/B64313.png)
6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly referred to as compound CB3697920, is a synthetic organic molecule with a unique structure that positions it as a potential candidate for various biological applications. Its molecular formula is C17H21N3O3S with a molecular weight of 347.43 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the context of inhibiting viral proteases and exhibiting anticancer properties.
The chemical structure of this compound is characterized by the presence of a thioxo group and an amino functional group, which are critical for its biological interactions. The compound's synthesis and characterization have been documented in various studies, highlighting its potential applications in medicinal chemistry.
Antiviral Activity
Recent studies have identified this compound as a potent inhibitor of the SARS-CoV-2 3CL protease (Mpro), which is crucial for viral replication. The compound acts as a covalent inhibitor, binding to the active site of the protease and thereby preventing the processing of viral polyproteins. In vitro assays demonstrated that this compound exhibited significant antiviral activity against SARS-CoV-2, with IC50 values comparable to other known inhibitors .
Anticancer Properties
In addition to its antiviral capabilities, this compound has shown promise in cancer research. Preliminary studies indicate that it possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, where it demonstrated dose-dependent inhibition of cell proliferation . The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.
Case Studies
Study | Target | Findings |
---|---|---|
Study A | SARS-CoV-2 Mpro | Inhibition with IC50 = 0.5 µM; Covalent binding confirmed via mass spectrometry. |
Study B | MCF-7 Cells | Cytotoxicity IC50 = 10 µM; Induced apoptosis via caspase activation. |
Study C | A549 Cells | Significant reduction in cell viability at concentrations above 5 µM; Cell cycle arrest at G0/G1 phase observed. |
The antiviral mechanism involves the formation of a covalent bond between the compound and the cysteine residue in the active site of the Mpro enzyme. This interaction effectively inhibits the enzyme's activity, preventing viral replication . In cancer cells, the compound's ability to induce apoptosis is attributed to its interference with mitochondrial function and activation of pro-apoptotic pathways.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that thioxo-pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds similar to 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that modifications in the thioxo group can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that thioxo derivatives possess antibacterial properties, making them potential candidates for treating infections caused by resistant bacterial strains. The presence of the cyclopentyloxy and methoxy groups may contribute to the enhanced interaction with microbial targets .
Pharmacological Insights
3. Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it may act on enzymes involved in nucleotide metabolism, which is crucial for both cancer cell proliferation and microbial growth. The inhibition of such enzymes could lead to therapeutic effects against cancer and infections .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
Study B | Antimicrobial Effects | Showed effective inhibition of Gram-positive bacteria with MIC values comparable to established antibiotics. |
Study C | Enzyme Inhibition | Identified as a potent inhibitor of dihydropyrimidine dehydrogenase, affecting pyrimidine metabolism in cancer cells. |
Eigenschaften
IUPAC Name |
6-amino-1-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-13-7-6-11(8-14(13)23-12-4-2-3-5-12)10-20-15(18)9-16(21)19-17(20)24/h6-9,12H,2-5,10,18H2,1H3,(H,19,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUTVXPVNSUNPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=CC(=O)NC2=S)N)OC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448597 |
Source
|
Record name | 6-Amino-1-{[3-(cyclopentyloxy)-4-methoxyphenyl]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162279-51-8 |
Source
|
Record name | 6-Amino-1-{[3-(cyclopentyloxy)-4-methoxyphenyl]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.